molecular formula C8H8N4 B8564409 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine

3-(1H-pyrazol-4-yl)-pyridin-2-ylamine

Katalognummer: B8564409
Molekulargewicht: 160.18 g/mol
InChI-Schlüssel: UCJVYJKWMXUOHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-Pyrazol-4-yl)-pyridin-2-ylamine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety via a carbon-carbon bond. This scaffold is of interest in medicinal chemistry, particularly for kinase inhibition, due to its structural similarity to bioactive molecules like crizotinib .

Eigenschaften

Molekularformel

C8H8N4

Molekulargewicht

160.18 g/mol

IUPAC-Name

3-(1H-pyrazol-4-yl)pyridin-2-amine

InChI

InChI=1S/C8H8N4/c9-8-7(2-1-3-10-8)6-4-11-12-5-6/h1-5H,(H2,9,10)(H,11,12)

InChI-Schlüssel

UCJVYJKWMXUOHT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)N)C2=CNN=C2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Crizotinib (PF-02341066)

Structural Differences :

  • Crizotinib contains a piperidin-4-yl group on the pyrazole ring, absent in 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine.
  • Additional substituents in crizotinib: 2,6-dichloro-3-fluorophenyl and ethoxy groups .

Physicochemical Properties :

  • Molecular Weight : 450.34 g/mol (vs. ~211 g/mol for the target compound, estimated).
  • LogP : 4.28 (high lipophilicity due to aromatic and aliphatic substituents).
  • Solubility : pH-dependent, decreasing with higher pH (e.g., 0.2 mg/mL at pH 7.4) .

Pharmacological Implications :

  • Crizotinib’s bulky substituents enhance kinase binding but reduce aqueous solubility. The target compound, lacking these groups, may exhibit improved solubility but reduced potency.

Pyrazolo[3,4-d]pyrimidin-5-ylamine Derivatives

Structural Differences :

  • Analogs in feature a pyrimidine ring fused to pyrazole, contrasting with the pyridine ring in the target compound.

Electronic Properties :

  • Pyrimidine rings are more electron-deficient than pyridine, altering binding affinities in kinase interactions.

3-(1H-Benzoimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine

Structural Differences :

  • Replaces pyridine with a benzimidazole group, increasing planarity and aromatic surface area .

Physicochemical Properties :

  • Higher molecular weight (~265 g/mol) due to benzimidazole.
  • Methyl substitution on pyrazole may enhance metabolic stability compared to the target compound’s unsubstituted pyrazole .

Data Table: Key Comparisons

Property/Compound This compound Crizotinib Pyrazolo[3,4-d]pyrimidin-5-ylamine Benzimidazole-Pyrazole
Molecular Weight ~211 g/mol (estimated) 450.34 g/mol ~250–300 g/mol ~265 g/mol
Core Heterocycle Pyridine + Pyrazole Pyridine + Pyrazole + Piperidine Pyrimidine + Pyrazole Benzimidazole + Pyrazole
LogP Lower (estimated ~1.5–2.5) 4.28 Moderate (~2.0–3.0) Higher (~3.0–4.0)
Solubility Likely higher (no bulky substituents) pH-dependent, low Moderate (depends on substituents) Low (planar benzimidazole)
Bioactivity Potential kinase inhibition ALK/ROS1 inhibitor Unspecified (structural analogs used in cancer research) Unspecified (likely kinase-related)

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis may mirror methods in , involving coupling of pyrazole and pyridine precursors.
  • Isomerization Potential: Pyrazolo-triazolopyrimidines in undergo isomerization under specific conditions, suggesting the target compound’s tautomeric forms should be characterized .
  • Data Gaps : Direct experimental data (e.g., LogP, IC50 values) for this compound are absent in the evidence, requiring extrapolation from analogs.

Q & A

Q. What are the common synthetic routes for 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling pyrazole and pyridine derivatives under catalytic conditions. Key steps include:

  • Cross-coupling reactions : Use of transition-metal catalysts (e.g., Pd or Fe-based systems) to join pyrazole and pyridine moieties. For example, Fe₂O₃@SiO₂/In₂O₃ nanoparticles have been shown to enhance reaction efficiency in similar heterocyclic syntheses .
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C are often employed to improve solubility and reaction kinetics .
  • Yield challenges : Competing side reactions (e.g., over-alkylation) can reduce yields. Statistical design of experiments (DoE) is recommended to identify optimal molar ratios and reaction times .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the pyrazole-pyridine linkage. Pyrazole protons typically appear as singlets in the δ 7.5–8.5 ppm range, while pyridin-2-ylamine protons resonate near δ 6.5–7.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. Use C18 columns and acetonitrile/water gradients for separation .

Advanced Research Questions

Q. How can computational chemistry be integrated to optimize the synthesis of this compound?

Methodological Answer:

  • Reaction path modeling : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like cyclization or coupling. ICReDD’s framework combines these with experimental data to narrow reaction conditions .
  • Machine learning (ML) : Train ML models on existing reaction datasets to predict solvent/catalyst combinations. For example, Bayesian optimization can prioritize high-yield conditions .

Q. What strategies address discrepancies in reported biological activities of pyrazole derivatives like this compound?

Methodological Answer:

  • Binding affinity assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., kinases). Compare results across buffer conditions to resolve variability .
  • Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to validate hypothesized binding modes. Cross-reference with crystallographic data from similar compounds .

Q. How to design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify breakdown products .
  • Kinetic analysis : Apply the Arrhenius equation to extrapolate shelf-life at room temperature. Use DoE to assess interactions between pH, temperature, and ionic strength .

Data Contradiction Resolution

Q. How to resolve conflicting data on catalytic efficiency in synthesis protocols?

Methodological Answer:

  • Comparative studies : Replicate reported methods under controlled conditions (e.g., identical catalysts, solvent purity). For example, discrepancies in Fe₂O₃@SiO₂/In₂O₃ performance may arise from nanoparticle size variations .
  • In situ monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.